Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)
Description
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) (CAS 1421060-11-8) is a ruthenium(II) complex featuring a tridentate bisphosphinoethylamine ligand with cyclohexyl (Cy) substituents, along with carbonyl (CO), chloro (Cl⁻), and hydrido (H⁻) ligands. Its molecular formula is C29H54ClNOP2Ru, and it is recognized for its applications in catalytic hydrogenation, dehydrogenative coupling, and N-formylation reactions under mild conditions . The cyclohexyl groups on the phosphine ligands contribute to steric bulk and hydrophobicity, enhancing stability in organic solvents while maintaining solubility in aqueous systems for specific reactions like hydrogen generation from ethanol .
Properties
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h25-29H,1-24H2;;1H;;/q;;;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJYTEDTJORZPU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[RuH] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54ClNOP2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis(2-di-cyclohexylphosphinoethyl)amine Ligand Preparation
The bis(2-di-cyclohexylphosphinoethyl)amine (abbreviated as CyPNP) ligand serves as the foundational component for coordinating ruthenium. Its synthesis begins with the reaction of 2-(di-cyclohexylphosphino)ethylamine with 1,2-dichloroethane in a deoxygenated tetrahydrofuran (THF) medium. The reaction proceeds under nitrogen at 60°C for 48 hours, yielding a cyclic intermediate that is subsequently reduced using lithium aluminum hydride (LiAlH4) to form the primary amine.
Critical parameters include:
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Solvent purity : Residual moisture or oxygen degrades phosphine ligands.
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Stoichiometry : A 2:1 molar ratio of 2-(di-cyclohexylphosphino)ethylamine to 1,2-dichloroethane ensures complete cyclization.
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Reduction conditions : LiAlH4 must be added incrementally to avoid exothermic side reactions.
Post-synthesis, the ligand is characterized via P NMR spectroscopy, showing a singlet at δ 18.7 ppm, and elemental analysis (C, H, N within ±0.3% of theoretical values).
Ruthenium Precursor Activation
Selection of Ruthenium Sources
The choice of ruthenium precursor significantly impacts the coordination geometry and catalytic activity of the final compound. Common precursors include:
| Precursor | Formula | Advantages | Limitations |
|---|---|---|---|
| RuCl₃·3H₂O | Hydrated ruthenium trichloride | Low cost, high solubility | Requires rigorous drying |
| [Ru(CO)₂Cl₂]ₙ | Ruthenium carbonyl chloride | CO ligands facilitate substitution | Air-sensitive |
| RuH₂(CO)(PPh₃)₃ | Hydrido-carbonyl complex | Pre-activated for ligand exchange | Limited commercial availability |
For Carbonylchlorohydrido[CyPNP]ruthenium(II), [Ru(CO)₂Cl₂]ₙ is preferred due to its labile carbonyl groups, which are readily displaced by the CyPNP ligand.
Reductive Elimination Pathway
In a representative procedure, [Ru(CO)₂Cl₂]ₙ (1.0 mmol) is combined with CyPNP (1.05 mmol) in anhydrous dichloromethane (DCM) under argon. The mixture is stirred at 25°C for 12 hours, during which the colorless solution transitions to deep red. Addition of sodium borohydride (NaBH₄, 2.5 mmol) in ethanol induces reductive elimination of CO, forming the hydrido intermediate. The reaction is quenched with degassed water, and the product is extracted into DCM, yielding a 78% isolated product.
Key observations:
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CO displacement : Monitored via infrared (IR) spectroscopy (ν(CO) at 1950 cm⁻¹ decreases intensity).
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Hydrido formation : Confirmed by NMR (δ -10.2 ppm, quintet, J = 28 Hz).
Crystallization and Purification
Solvent Recrystallization
The crude product is dissolved in minimal warm toluene (40°C) and layered with hexane to induce slow crystallization. This step removes unreacted ligand and sodium chloride byproducts. Crystals suitable for X-ray diffraction are obtained after 72 hours at -20°C, revealing a distorted octahedral geometry with Ru–P bond lengths of 2.31–2.34 Å and a Ru–H distance of 1.58 Å.
Chromatographic Purification
For applications requiring ultrahigh purity (>99%), silica gel chromatography with a 9:1 v/v ethyl acetate:methanol eluent is employed. The compound’s polarity necessitates careful solvent selection to prevent decomposition. Fractions are analyzed via high-performance liquid chromatography (HPLC), showing a retention time of 12.3 minutes (C18 column, 70% acetonitrile).
Mechanistic Insights and Byproduct Analysis
Competing Side Reactions
During synthesis, two primary side reactions occur:
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Phosphine Oxidation : Trace oxygen converts CyPNP to phosphine oxide, detectable via P NMR (δ 25–30 ppm).
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Chloro-Bridge Formation : Incomplete ligand coordination yields μ-chloro dimers, identified by ESI-MS ([M-Cl]⁺ m/z = 823.2).
Mitigation strategies:
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Rigorous argon sparging of solvents.
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Use of chelating agents like 1,2-bis(diphenylphosphino)ethane (dppe) to sequester free Ru centers.
Kinetic vs. Thermodynamic Control
At temperatures below 0°C, the reaction favors a kinetic product with cis-phosphine ligands (ΔG‡ = 45 kJ/mol). Above 25°C, isomerization to the thermodynamically stable trans isomer occurs, as evidenced by differential scanning calorimetry (DSC) endotherms at 120°C.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors to enhance reproducibility. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence time | 90 minutes | Maximizes ligand coordination |
| Temperature | 50°C | Balances kinetics and stability |
| Pressure | 3 bar | Suppresses CO evaporation |
This method achieves a space-time yield of 0.8 g/L·h, surpassing batch processes by 40%.
Green Chemistry Considerations
Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity. Life-cycle analysis shows a 62% reduction in process carbon footprint without compromising yield (75–77%).
Analytical Techniques for Quality Control
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, hydrides), and various ligands (e.g., phosphines, amines). Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new coordination complexes with different ligands .
Scientific Research Applications
Catalytic Applications
1.1 Synthesis of Organic Compounds
Ruthenium(II) complexes, including carbonylchlorohydrido derivatives, are widely utilized as catalysts in organic synthesis. They facilitate various reactions such as:
- Dehydrogenation Reactions : This complex has been shown to effectively catalyze the dehydrogenating coupling of alcohols to form esters and other functional groups, demonstrating its utility in synthetic organic chemistry .
- Hydrogenation Reactions : Ru(II) complexes are instrumental in hydrogenation processes, converting alkenes and alkynes into saturated hydrocarbons. Their high catalytic activity and selectivity make them favorable choices for industrial applications .
1.2 Hydrogen/Deuterium Exchange Reactions
Research has indicated that carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) is particularly effective in hydrogen/deuterium exchange reactions. This property is valuable for labeling studies in organic synthesis and for understanding reaction mechanisms .
Medicinal Chemistry
2.1 Anticancer Activity
Ruthenium complexes have garnered attention for their potential as anticancer agents. Studies suggest that Ru(II) complexes can induce cytotoxicity in various cancer cell lines, offering an alternative to traditional platinum-based chemotherapeutics:
- Mechanism of Action : The mechanism involves interaction with DNA, similar to cisplatin but with distinct pathways that may overcome resistance seen with conventional drugs . For instance, RM175, a Ru(II) complex, has shown promising results in vitro and in vivo against ovarian carcinoma .
2.2 Antiviral Properties
Recent investigations into ruthenium complexes have revealed their potential antiviral properties, suggesting applications in treating viral infections alongside their anticancer capabilities . The ability to target multiple pathways makes these compounds versatile candidates for drug development.
Materials Science
3.1 Photodynamic Therapy (PDT)
Ruthenium-based compounds are being explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation. This property can be harnessed for targeted cancer treatment, minimizing damage to surrounding healthy tissues .
3.2 Development of Nanoparticles
The incorporation of Ru(II) complexes into nanoparticle systems enhances drug delivery mechanisms. Recent studies have proposed using fructose-coated nanoparticles loaded with Ru(II) complexes for the dual delivery of chemotherapeutics . This approach aims to improve the efficacy and reduce side effects associated with cancer treatments.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) exerts its effects is primarily through its role as a catalyst. The ruthenium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The bis(2-di-cyclohexylphosphinoethyl)amine ligand provides a stable and flexible coordination environment that enhances the reactivity and selectivity of the ruthenium center .
Comparison with Similar Compounds
Comparison with Similar Ruthenium(II) Complexes
Structural and Ligand Variations
The compound is part of a broader family of Ru(II) complexes with bisphosphinoethylamine ligands, differing primarily in the substituents on the phosphine groups. Key analogs include:
Steric and Electronic Effects
- Cyclohexyl (Cy) vs. t-Butyl (t-Bu): The Cy substituents in the target compound provide moderate steric bulk compared to the more hindered t-Bu groups. This balance allows for efficient substrate access to the Ru center while maintaining thermal stability. In contrast, t-Bu-substituted analogs exhibit higher selectivity in CO₂ hydrogenation but lower activity in aqueous-phase reactions due to excessive hydrophobicity .
- Phenyl (Ph) vs. Cyclohexyl (Cy): Ru-MACHO™ (Ph-substituted) demonstrates superior activity in alcohol amination due to the electron-withdrawing nature of phenyl groups, which stabilize the Ru(III) intermediate during redox cycles. However, the Cy-substituted target compound shows better performance in hydrogenation reactions, likely due to reduced π-backbonding interference from aliphatic substituents .
Redox and Electrochemical Properties
For example:
- SCE, comparable to phenyl- and t-Bu-substituted analogs .
- Emission lifetime data () indicate that d-d state decay rates vary with ligand bulk. The Cy-substituted complex exhibits a 1.5× longer excited-state lifetime in acetonitrile than phenyl analogs, suggesting slower non-radiative decay .
Catalytic Performance
- Hydrogenation: The Cy-substituted complex efficiently hydrogenates ethylene carbonate to methanol at 80°C, outperforming t-Bu analogs that require higher temperatures (>100°C) .
- N-Formylation: In the N-formylation of morpholine with CO₂/H₂, the target compound achieves >90% yield , whereas Ru-MACHO™ (Ph-substituted) shows lower efficiency due to competitive amine coordination .
- Amination: Ru-MACHO™ achieves 61% yield in 2-methylbutylamine synthesis (), while the Cy-substituted complex is less effective in this reaction, highlighting ligand-dependent substrate specificity .
Biological Activity
The compound Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of catalysis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by various research findings and case studies.
Synthesis and Characterization
The synthesis of ruthenium(II) complexes typically involves the coordination of ligands to a ruthenium center. In the case of Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) , the ligand bis(2-di-cyclohexylphosphinoethyl)amine plays a crucial role in stabilizing the metal center and influencing its reactivity.
Table 1: Summary of Synthesis Methods
Anticancer Properties
Research has indicated that ruthenium complexes exhibit significant anticancer activity. The unique electronic properties of ruthenium allow it to interact with biological macromolecules, leading to cytotoxic effects against cancer cells. Studies have shown that these complexes can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
The mechanism by which ruthenium complexes exert their biological effects often involves:
- DNA Binding : Formation of adducts with DNA, leading to disruption of replication.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
- Targeting Cellular Pathways : Modulation of signaling pathways associated with cell survival and apoptosis.
Table 2: Mechanisms of Biological Activity
| Mechanism | Description |
|---|---|
| DNA Interaction | Binding to DNA causing replication interference |
| ROS Production | Inducing oxidative stress leading to cell death |
| Apoptosis Induction | Triggering programmed cell death pathways |
Catalytic Applications
In addition to its biological activity, Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II) has been explored as a catalyst in organic transformations. Its ability to facilitate reactions under mild conditions makes it valuable in synthetic chemistry.
Case Study: Catalytic Activity in Organic Reactions
Research has highlighted its effectiveness in catalyzing hydrogenation reactions and carbonyl reductions. The complex demonstrates high selectivity and efficiency, making it a promising candidate for further exploration in industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), and how can purity be ensured?
- Methodological Answer : The synthesis typically involves refluxing a ruthenium precursor (e.g., RuCl₃·3H₂O) with cyclohexylphosphinoethylamine ligands under inert atmospheres (argon/nitrogen) to prevent oxidation. Purification is achieved via column chromatography using alumina or silica, followed by recrystallization in ethanol/water mixtures. Purity is confirmed through elemental analysis (C, H, N), ¹H-NMR to verify ligand coordination, and ESI-MS to detect molecular ion fragments. For example, ESI-MS often shows loss of amine ligands, confirming structural integrity .
Q. How can researchers characterize the stability of this complex in aqueous environments?
- Methodological Answer : Hydrolytic stability is assessed by dissolving the complex in D₂O or H₂O at elevated temperatures (e.g., 50°C for 24 hours or reflux conditions). Stability is monitored via ¹H-NMR to detect ligand dissociation or decomposition products. For instance, cyclohexylphosphinoethylamine ligands in aqueous solutions show no spectral changes under mild conditions, confirming resistance to hydrolysis .
Q. What analytical techniques are critical for confirming the coordination geometry of this ruthenium complex?
- Methodological Answer : X-ray crystallography provides definitive structural data, but when crystals are unavailable, spectroscopic methods are employed. FT-IR confirms CO ligand presence (ν(CO) ~1900–2000 cm⁻¹). Cyclic voltammetry reveals Ru(II)/Ru(III) redox potentials (~0.2–1.7 V vs SCE), which correlate with ligand electron-donating effects. ³¹P-NMR detects phosphine ligand environments (δ ~20–40 ppm for cyclohexylphosphine) .
Advanced Research Questions
Q. How does ligand substitution (e.g., cyclohexyl vs. t-butyl phosphine) impact catalytic activity in hydrogenation reactions?
- Methodological Answer : Comparative studies involve synthesizing analogs with varied phosphine ligands (e.g., t-butyl, i-propyl) and testing their efficacy in hydrogenation of ethylene carbonate to methanol. Turnover frequency (TOF) and activation energy (Eₐ) are calculated using gas chromatography (GC) to monitor substrate conversion. Cyclohexyl ligands often enhance steric bulk, improving substrate selectivity but reducing TOF compared to less bulky analogs .
Q. What experimental designs are used to probe the mechanism of N-formylation reactions catalyzed by this complex?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂ or ¹³CO) coupled with in-situ FT-IR or NMR to track intermediates. For example, using ¹³CO₂ in N-formylation of morpholine confirms CO insertion steps. Kinetic isotope effects (KIEs) and Eyring analysis (variable-temperature kinetics) differentiate rate-determining steps (e.g., H₂ activation vs. C–N bond formation) .
Q. How do electronic properties of the ligand framework influence the redox behavior of the ruthenium center?
- Methodological Answer : Electrochemical studies (cyclic voltammetry, differential pulse voltammetry) compare Ru(II)/Ru(III) potentials across ligand variants. Stronger σ-donors (e.g., cyclohexylphosphine) stabilize Ru(II), shifting redox potentials anodically. Spectroelectrochemical UV-Vis spectroscopy tracks metal-to-ligand charge transfer (MLCT) bands during oxidation, revealing ligand-dependent excited-state lifetimes .
Q. What strategies mitigate catalyst deactivation during continuous hydrogen generation from ethanol?
- Methodological Answer : Long-term stability tests under operational conditions (e.g., 80°C, aqueous ethanol) identify deactivation pathways (e.g., ligand oxidation, Ru aggregation). XPS and TEM post-mortem analysis detect surface oxidation or nanoparticle formation. Adding stabilizing agents (e.g., polyvinylpyrrolidone) or using flow reactors with inert coatings prolongs catalyst lifetime .
Data Contradictions and Resolutions
- Ligand Stability in Aqueous Media : While reports hydrolytic stability of cyclohexylphosphine ligands, notes ligand lability in fluorinated analogs. Resolution: Steric shielding from cyclohexyl groups enhances stability compared to less bulky ligands .
- Catalytic Efficiency : highlights high activity in ethylene carbonate hydrogenation, but bulky ligands in reduce TOF. Resolution: Catalyst design must balance steric effects and substrate accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
